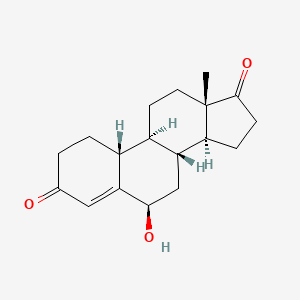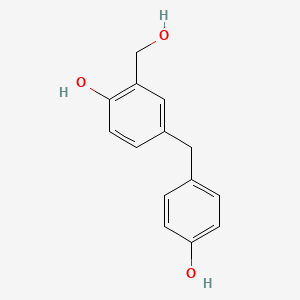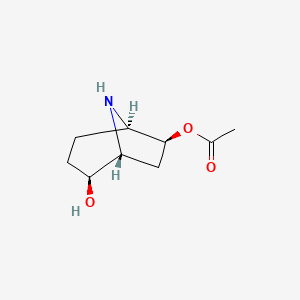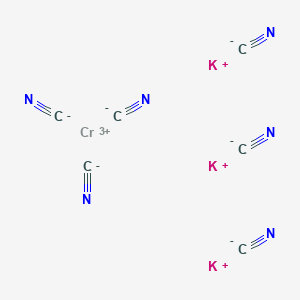
3,6-Dimethylpiperazine-2,5-dione
Übersicht
Beschreibung
3,6-Dimethylpiperazine-2,5-dione , also known as alanine anhydride , is an organic compound with the molecular formula C6H10N2O2. It exists as white or off-white crystalline solids with an aromatic odor. Functionally related to an alpha-amino acid, this compound has intriguing properties that warrant further investigation .
Molecular Structure Analysis
The molecular structure of 3,6-Dimethylpiperazine-2,5-dione consists of a piperazine ring with two methyl groups (CH3) at positions 3 and 6. The carbonyl groups (C=O) at positions 2 and 5 form the anhydride linkage. The compound’s 2D and 3D structures can be visualized for a deeper understanding .
Wissenschaftliche Forschungsanwendungen
Transdermal Drug Delivery Enhancer
3,6-Dimethylpiperazine-2,5-dione: has been investigated for its potential to enhance the permeation of drugs through the skin. This application is significant in the development of transdermal drug delivery systems, which offer a non-invasive route of administration for systemic effects. A study demonstrated that this compound could increase the permeated amount of the model drug theophylline by approximately 12-fold compared to formulations without the enhancer .
Synthesis of Dipeptides
In the field of peptide synthesis, 3,6-Dimethylpiperazine-2,5-dione is utilized for the generation of dipeptides. The compound serves as a building block in the synthesis process, where it is coupled with hydrochlorides of amino acid esters to form protected dipeptides. This is particularly useful in the production of peptides for pharmaceutical applications .
Chemical Permeation Studies
The compound’s ability to enhance chemical permeation makes it a valuable tool for studying drug formulation and skin absorption rates. By analyzing the permeation enhancement effect of 3,6-Dimethylpiperazine-2,5-dione , researchers can optimize the formulation of topical medications to ensure efficient drug delivery .
Analytical Chemistry
In analytical chemistry, 3,6-Dimethylpiperazine-2,5-dione can be used as a standard or reference compound in various chromatographic and spectroscopic methods. This helps in the identification and quantification of substances within a mixture, contributing to the quality control of pharmaceutical products .
Wirkmechanismus
Mode of Action
It is known that it has a basic nature and can act as a neutralizing agent for acidic substances . It can also undergo electrophilic addition and substitution reactions . Under certain reaction conditions, it can be reduced to the corresponding alcohol compound .
Pharmacokinetics
It is known that the compound has a low solubility in water but can dissolve well in organic solvents such as ethanol, ether, and dimethylformamide . This suggests that its bioavailability may be influenced by the choice of solvent or delivery method.
Action Environment
The action, efficacy, and stability of 3,6-Dimethylpiperazine-2,5-dione can be influenced by various environmental factors. For instance, its solubility and reactivity can be affected by the pH and temperature of the environment . Additionally, the presence of other substances in the environment can influence its reactivity and the outcomes of its reactions .
Eigenschaften
IUPAC Name |
3,6-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISPHBAYBECQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971681 | |
| Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5625-46-7 | |
| Record name | 3,6-Dimethyl-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5625-46-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dimethyl-3,6-dihydropyrazine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dimethylpiperazine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding 3,6-dimethylpiperazine-2,5-dione in natural sources like Ulva lactuca L. and Nigrospora sphaerica?
A1: The presence of 3,6-dimethylpiperazine-2,5-dione in both a marine alga [Ulva lactuca L. []] and a marine fungus [Nigrospora sphaerica []] suggests a potentially widespread distribution of this compound in nature. This discovery warrants further investigation into its ecological roles and potential biological activities.
Q2: How does the structure of 3,6-dimethylpiperazine-2,5-dione relate to its potential use as a skin permeation enhancer?
A2: The structure of 3,6-dimethylpiperazine-2,5-dione shares similarities with (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione (alaptide), a known skin permeation enhancer []. Researchers found that 3,6-dimethylpiperazine-2,5-dione significantly increased the permeation of theophylline through pig skin in vitro, highlighting its potential for transdermal drug delivery applications [].
Q3: Can 3,6-dimethylpiperazine-2,5-dione be used as a marker for identifying decomposed fingerprints?
A3: Research suggests that 3,6-dimethylpiperazine-2,5-dione, formed from the thermal degradation of alanine, shows promise as a potential indicator for decomposed fingerprints []. Its presence in pyrolyzed fingerprint residue suggests it could be a target for developing new reagents for latent fingerprint development, especially in cases where conventional methods are ineffective due to heat exposure.
Q4: What are the known spectroscopic characteristics of 3,6-dimethylpiperazine-2,5-dione?
A4: While the provided abstracts don't provide specific spectroscopic data, it's important to note that researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize and identify 3,6-dimethylpiperazine-2,5-dione [, ]. These techniques provide valuable information about the compound's structure and molecular weight.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1208320.png)












